4-Hydroxy-5-methylquinoline-2-carboxylic acid
CAS No.: 36303-31-8
Cat. No.: VC15977467
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36303-31-8 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-6-3-2-4-7-10(6)9(13)5-8(12-7)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | BBUTUPXHFJJRPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-hydroxy-5-methylquinoline-2-carboxylic acid is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Its IUPAC name, 5-methyl-4-oxo-1H-quinoline-2-carboxylic acid, reflects the keto-enol tautomerism possible at the 4-hydroxy position. Key structural features include:
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A planar quinoline core enabling π-π stacking interactions.
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A hydrogen-bond-donating hydroxyl group at position 4.
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A methyl group at position 5 that enhances lipophilicity.
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A carboxylic acid group at position 2, which facilitates salt formation or coordination with metal ions .
Table 1: Computed and Experimental Physicochemical Properties
The canonical SMILES string CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O and InChIKey BBUTUPXHFJJRPY-UHFFFAOYSA-N provide unambiguous representations of its structure . Quantum chemical calculations predict moderate lipophilicity (XLogP = 1.7), suggesting potential membrane permeability .
Synthesis Methodologies
Classical Alkylation and Cyclization Routes
While no explicit synthesis protocol for 4-hydroxy-5-methylquinoline-2-carboxylic acid is documented, analogous quinoline derivatives are typically synthesized via:
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Gould-Jacobs Reaction: Cyclization of aniline derivatives with β-keto esters under acidic conditions .
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones .
For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate—a structural analog—was synthesized via S-methylation of a thioxo precursor using CH₃I in DMF at 50°C . Similar conditions could theoretically apply to introduce the methyl group at position 5 in the target compound.
Bismuth-Catalyzed Green Synthesis
Recent advances highlight BiCl₃ as a non-toxic catalyst for constructing 4-hydroxyquinolin-2-one scaffolds under microwave irradiation . Optimized conditions (20% BiCl₃, 80°C, 8 minutes) achieved 48% yield for a nitro-substituted derivative, suggesting potential adaptability for synthesizing 4-hydroxy-5-methylquinoline-2-carboxylic acid .
Table 2: Optimization of Catalyst and Reaction Time in Microwave-Assisted Synthesis
| Entry | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | BiCl₃ (20%) | 8 | 48 |
| 2 | Zn(OAc)₂ | 8 | 35 |
| 3 | SiO₂ | 15 | 29 |
Derivatives and Structure-Activity Relationships
Brominated Derivatives
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